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molecular formula C14H10F3N3 B8324188 2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine

2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine

Cat. No. B8324188
M. Wt: 277.24 g/mol
InChI Key: GTLPHSODQGWUHC-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

To a stirred solution of benzyl 2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-ylcarbamate (12; 1.45 g, 3.5 mmol) in methanol (20 mL) was added 5% Pd/C (0.20 g). The reaction mixture was thoroughly purged with nitrogen and then stirred under 1 atm of hydrogen at room temperature for 18 h. The mixture was filtered through a pad of Celite and the filtrate was concentrated under reduced pressure to give 2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine 13 (0.90 g, 3.25 mmol, 93%) as a solid. MS (ESI) calcd for C14H10F3N3: 277.08; found: 278 [M+H].
Name
benzyl 2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-ylcarbamate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:30])([F:29])[C:3]1[CH:4]=[C:5]([C:9]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[C:17]([NH:18]C(=O)OCC4C=CC=CC=4)[C:11]=3[N:10]=2)[CH:6]=[CH:7][CH:8]=1>CO.[Pd]>[F:30][C:2]([F:1])([F:29])[C:3]1[CH:4]=[C:5]([C:9]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[C:17]([NH2:18])[C:11]=3[N:10]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
benzyl 2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-ylcarbamate
Quantity
1.45 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=NC2=C(N1)C=CC=C2NC(OCC2=CC=CC=C2)=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under 1 atm of hydrogen at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was thoroughly purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1=NC2=C(N1)C=CC=C2N)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.25 mmol
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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